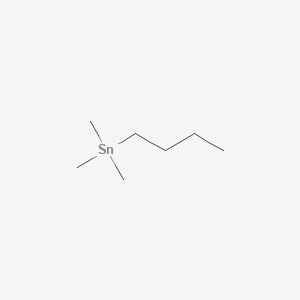
Stannane, butyltrimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, butyltrimethyl- is a useful research compound. Its molecular formula is C7H18Sn and its molecular weight is 220.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stannane, butyltrimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, butyltrimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis Applications
Stannane, butyltrimethyl- is primarily utilized in organic synthesis due to its reactivity and ability to form stable tin-carbon bonds. The compound is particularly effective in:
- Stille Coupling Reactions : It serves as a reagent in the Stille coupling, a cross-coupling reaction that forms carbon-carbon bonds between organohalides and organotin compounds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
- Transmetalation Processes : Research indicates that butyltrimethylstannane can undergo transmetalation with various metal reagents, facilitating the formation of new organometallic compounds. For instance, transmetalation with lithium reagents has been demonstrated to yield significant products in controlled conditions .
Data Table: Summary of Chemical Reactions Involving Stannane, Butyltrimethyl-
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Stille Coupling | Carbon-carbon bond formation with organohalides | Varies |
| Transmetalation | Reaction with lithium reagents | High |
| Substitution Reactions | Reacts with halides to form new compounds | Varies |
Biological Applications
The biological activity of organotin compounds has led to investigations into their potential pharmaceutical uses. Stannane, butyltrimethyl- is being studied for:
- Antimicrobial Properties : Some studies suggest that organotin compounds exhibit antimicrobial activity, which may be harnessed for developing new antimicrobial agents .
- Pharmaceutical Development : Research is ongoing into the anticancer properties of organotin derivatives, including butyltrimethylstannane. Its ability to interact with biological systems makes it a candidate for further exploration in drug development .
Industrial Applications
In the industrial sector, stannane, butyltrimethyl- finds applications in:
- Semiconductor Manufacturing : The compound is used in processes such as extreme ultraviolet lithography due to its ability to form thin films and coatings that are essential in semiconductor fabrication .
- Polymer Production : It acts as a catalyst in the production of certain polymers and as a stabilizer in PVC formulations, enhancing material properties .
Case Study 1: Stille Coupling in Drug Synthesis
A study demonstrated the use of stannane, butyltrimethyl- in synthesizing a complex pharmaceutical intermediate via Stille coupling. The reaction yielded a high percentage of the desired product while minimizing by-products, showcasing the efficiency of this compound in drug development.
Case Study 2: Antimicrobial Activity Assessment
Research conducted on various organotin compounds, including butyltrimethylstannane, evaluated their antimicrobial efficacy against several bacterial strains. Results indicated significant inhibitory effects at low concentrations, suggesting potential applications in medical formulations.
Propiedades
Número CAS |
1527-99-7 |
|---|---|
Fórmula molecular |
C7H18Sn |
Peso molecular |
220.93 g/mol |
Nombre IUPAC |
butyl(trimethyl)stannane |
InChI |
InChI=1S/C4H9.3CH3.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H3; |
Clave InChI |
ISGCVUHZDITLMD-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](C)(C)C |
SMILES canónico |
CCCC[Sn](C)(C)C |
Key on ui other cas no. |
1527-99-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















